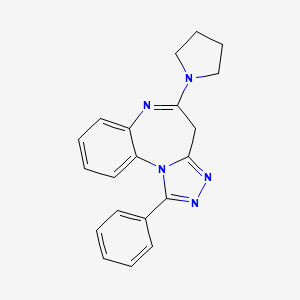
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-phenyl-5-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-phenyl-5-(1-pyrrolidinyl)- is a heterocyclic compound that belongs to the triazolobenzodiazepine class. These compounds are known for their diverse biological and pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antihypertensive properties .
Preparation Methods
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-phenyl-5-(1-pyrrolidinyl)- typically involves the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides. The reaction is carried out in anhydrous ethanol at room temperature, followed by refluxing in anhydrous ethanol to obtain the desired triazolobenzodiazepine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-phenyl-5-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include ethanol, toluene, and 1-butanol as solvents, with the choice of solvent affecting the yield and efficiency of the reactions . Major products formed from these reactions include various substituted triazolobenzodiazepines.
Scientific Research Applications
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-phenyl-5-(1-pyrrolidinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of new heterocyclic compounds.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its anti-inflammatory and antihypertensive properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-phenyl-5-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, leading to its pharmacological effects. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-phenyl-5-(1-pyrrolidinyl)- can be compared with other similar compounds, such as:
1-(3-Nitrophenyl)-5,6-dihydro-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine: Similar in structure but with different substituents, leading to variations in biological activity.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit significant biological activities but differ in their core structure.
The uniqueness of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-phenyl-5-(1-pyrrolidinyl)- lies in its specific substituents and the resulting pharmacological properties.
Properties
CAS No. |
133118-26-0 |
|---|---|
Molecular Formula |
C20H19N5 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-phenyl-5-pyrrolidin-1-yl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C20H19N5/c1-2-8-15(9-3-1)20-23-22-19-14-18(24-12-6-7-13-24)21-16-10-4-5-11-17(16)25(19)20/h1-5,8-11H,6-7,12-14H2 |
InChI Key |
YVIPBKRUZNHNRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3N4C(=NN=C4C5=CC=CC=C5)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


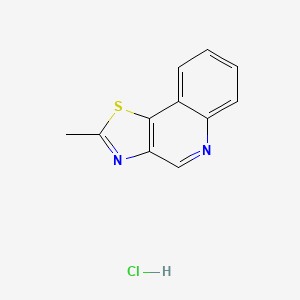
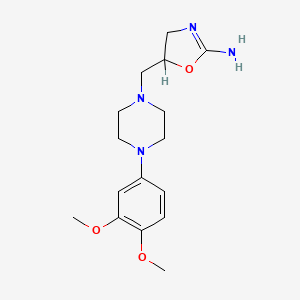
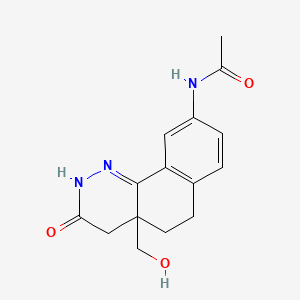
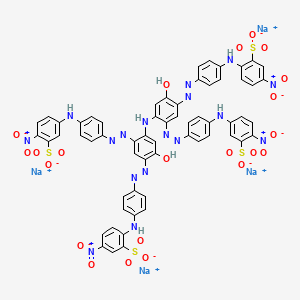
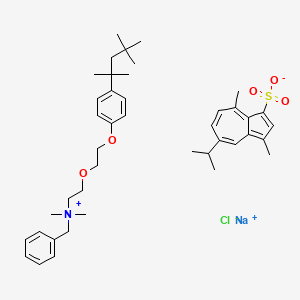
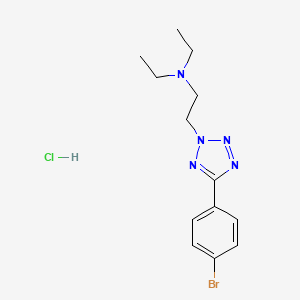
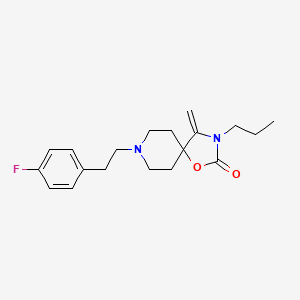
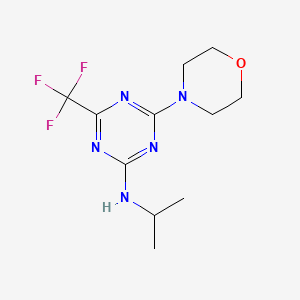
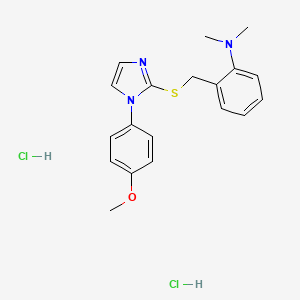
![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol](/img/structure/B15188746.png)
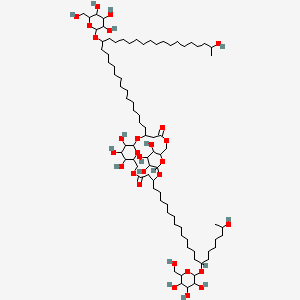
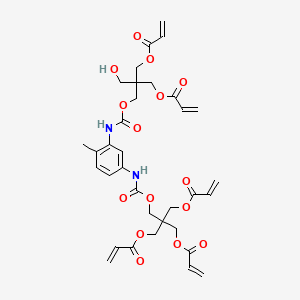

![(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone](/img/structure/B15188781.png)
